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Compound of Interest

Compound Name: 4-lodo-2-nitrophenol

Cat. No.: B1595747

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-lodo-2-nitrophenol

Executive Summary: This guide provides a comprehensive analysis of the essential
spectroscopic data for 4-iodo-2-nitrophenol (CAS No: 21784-73-6), a key intermediate in
various chemical syntheses.[1][2] As a Senior Application Scientist, this document is structured
to deliver not just raw data, but a field-proven interpretation of Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features
is explained, and self-validating experimental protocols are provided for researchers, scientists,
and professionals in drug development. The guide emphasizes the integration of these
techniques for unambiguous structural confirmation and purity assessment.

Introduction to 4-lodo-2-nitrophenol

4-lodo-2-nitrophenol is a substituted aromatic compound featuring three distinct functional
groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO2z) group, and an iodine (-I) atom. This
substitution pattern makes it a valuable building block in organic synthesis. Accurate and
thorough characterization is paramount to ensure the identity, purity, and quality of the material
for subsequent reactions. Spectroscopic techniques are the cornerstone of this
characterization, each providing a unique piece of the structural puzzle. This guide will dissect
the 1H NMR, 13C NMR, IR, and Mass Spectra to create a complete analytical profile of the
molecule.
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Molecular Structure and Physicochemical
Properties

Understanding the molecule's fundamental structure is the prerequisite for interpreting its
spectroscopic output. The arrangement of substituents dictates the electronic environment of
each atom, which is directly reflected in the spectral data.

IUPAC Name: 4-iodo-2-nitrophenol[3]

Molecular Formula: CeHalINO3[2]

Molecular Weight: 265.01 g/mol [3]

Monoisotopic Mass: 264.92359 Da[2]

The structure with standardized numbering for NMR assignment is presented below. The ortho-
nitro group and para-iodo group relative to the hydroxyl create a specific electronic distribution
and steric environment.

Caption: Molecular structure of 4-lodo-2-nitrophenol with atom numbering for NMR
assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of
signals, we can assign specific protons and carbons to their positions on the molecular
scaffold.

Principles of NMR for Structural Elucidation

The *H and 13C nuclei in the molecule resonate at different frequencies when placed in a strong
magnetic field, depending on their local electronic environment. Electron-withdrawing groups
(like -NO2) "deshield" nearby nuclei, causing them to appear at a higher chemical shift (further
downfield). Conversely, electron-donating groups "shield" nuclei, moving them upfield. Spin-
spin coupling between adjacent, non-equivalent protons causes signals to split, providing
crucial connectivity information.[4]
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'H NMR (Proton NMR) Analysis

The aromatic region of the *H NMR spectrum of 4-iodo-2-nitrophenol is expected to show
three distinct signals corresponding to the three protons on the benzene ring.

e H-3: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity
causes significant deshielding, pushing its signal the furthest downfield. It is coupled to H-5
(a meta-coupling, J = 2-3 Hz), appearing as a doublet.

e H-5: This proton is ortho to the iodine atom and meta to both the hydroxyl and nitro groups. It
experiences coupling from two different protons: an ortho-coupling to H-6 (J = 8-9 Hz) and a
meta-coupling to H-3 (J = 2-3 Hz). This results in a doublet of doublets (dd).

e H-6: This proton is ortho to the hydroxyl group and meta to the nitro group. It is coupled to H-
5 (an ortho-coupling, J = 8-9 Hz), appearing as a doublet.

e -OH Proton: The hydroxyl proton is typically a broad singlet, and its chemical shift can vary
significantly depending on the solvent, concentration, and temperature due to hydrogen
bonding.

13C NMR (Carbon NMR) Analysis

A proton-decoupled 3C NMR spectrum will show six distinct signals for the six unique carbon
atoms in the benzene ring.[4] The chemical shifts are influenced by the attached substituents.

C-1 (C-OH): This carbon, bonded to the electronegative oxygen, will be downfield, typically in
the 150-160 ppm range.

e C-2 (C-NO2): The direct attachment to the nitro group also causes a significant downfield
shift.

e C-4 (C-I): The carbon bearing the iodine atom is an interesting case. The "heavy atom effect”
of iodine causes significant shielding, shifting this carbon's signal significantly upfield, often
to a value below that of unsubstituted benzene (128.5 ppm).

e C-3, C-5, C-6: These carbons, attached to hydrogen, will appear in the typical aromatic
region (110-140 ppm), with their precise shifts determined by the cumulative electronic
effects of the three substituents.
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Tabulated NMR Data Summary

While exact values can vary slightly based on solvent and instrument, the following table

summarizes the expected spectral data.

Coupling Constant

1H NMR Data Assignment Multiplicity .

(J) in Hz
~ 8.2 ppm H-3 d ~ 2.5 Hz (meta)

~ 8.8 Hz (ortho), 2.5
~ 7.8 ppm H-5 dd

Hz (meta)
~ 7.0 ppm H-6 d ~ 8.8 Hz (ortho)
Variable -OH br s N/A

Expected Chemical Shift

13C NMR Data Assignment (ppm)

~ 155 ppm C-1 Carbon attached to -OH
~ 140 ppm C-2 Carbon attached to -NOz2
~ 135 ppm C-5 Aromatic CH

~ 128 ppm C-3 Aromatic CH

~ 120 ppm C-6 Aromatic CH

~ 85 ppm C-4 Carbon attached to -I

Note: Data is compiled based
on typical substituent effects
and data available from

chemical databases.[1][3]

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of 4-iodo-2-nitrophenol and dissolve it in
~0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in a standard 5 mm NMR tube.
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DMSO-ds is often preferred for phenols as it allows for clearer observation of the hydroxyl
proton.

e Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the
instrument to ensure high resolution and a symmetrical peak shape.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width
of 12-15 ppm is typically sufficient. Use 8-16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum using a standard pulse
program (e.g., zgpg30). A spectral width of 220-240 ppm is standard. A larger number of
scans (e.g., 1024 or more) will be necessary due to the low natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual
solvent peak (e.g., DMSO at 2.50 ppm for *H and 39.52 ppm for 13C) as the internal
standard. Integrate the *H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups
present in a molecule.

Principles of IR for Functional Group Identification

Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a
sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an IR
spectrum. The positions of these absorption bands are characteristic of specific bond types and

functional groups.

Interpretation of the IR Spectrum

The IR spectrum of 4-iodo-2-nitrophenol will be dominated by signals from its three functional
groups.

o O-H Stretch: A strong and broad absorption band is expected between 3200-3500 cm~1. The
broadness is due to intermolecular hydrogen bonding.
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e Aromatic C-H Stretch: A weaker absorption will appear just above 3000 cm~? (typically 3050-
3150 cm™1).

» N-O Asymmetric & Symmetric Stretches: These are two of the most characteristic peaks.
The asymmetric stretch appears as a strong, sharp band around 1520-1560 cm~1. The
symmetric stretch is also strong and appears around 1330-1360 cm™1,

e Aromatic C=C Stretches: Medium to sharp absorptions will be present in the 1450-1600
cm~1 region, characteristic of the benzene ring.

e C-O Stretch: A strong band for the phenolic C-O bond will be observed in the 1200-1260
cm~1region.

e C-l Stretch: The carbon-iodine bond vibration is found at low frequencies, typically in the
500-600 cm~! range. This may be at the edge of or outside the range of standard mid-IR
spectrometers.

Tabulated IR Data Summary

Wavenumber (cm~?) Vibration Type Intensity
3200 - 3500 O-H Stretch (phenolic) Strong, Broad
3050 - 3150 Aromatic C-H Stretch Weak-Medium
1520 - 1560 Asymmetric N-O Stretch (- Strong

NO2)
1450 - 1600 Aromatic C=C Ring Stretches Medium
1330 - 1360 Symmetric N-O Stretch (-NOz2) Strong
1200 - 1260 Phenolic C-O Stretch Strong
500 - 600 C-I Stretch Medium

Note: Data compiled from
spectral databases and known

functional group frequencies.

[1](31(5]
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Experimental Protocol for IR Data Acquisition

o Method Selection: Attenuated Total Reflectance (ATR) is the most common and convenient
method. Alternatively, the KBr pellet method can be used.

o ATR Protocol:

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a
solvent like isopropanol and allowing it to dry completely.

o Record a background spectrum of the empty ATR accessory.

o Place a small amount (a few milligrams) of the solid 4-iodo-2-nitrophenol powder onto
the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Acquire the sample spectrum. Typically 16-32 scans are co-added at a resolution of 4
cm™i,

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm™2).

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's
fragmentation pattern, which acts as a structural fingerprint.

Principles of MS for Molecular Weight and
Fragmentation Analysis

In a mass spectrometer, molecules are ionized, converted into gas-phase ions, and then
separated based on their mass-to-charge ratio (m/z). The most common technique for this type
of compound is Electron lonization (El), which is a hard ionization method that causes
significant fragmentation. The unfragmented ion is called the molecular ion (M*:), and its m/z
value gives the molecular weight of the compound.
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Interpretation of the Mass Spectrum

e Molecular lon (M*:): The molecular ion peak for CeH4INOs should be observed at an m/z of
265.[3] Due to the presence of the 27| isotope (100% natural abundance), the isotopic

pattern will be distinct.
o Key Fragmentation Pathways:

o Loss of NOz: A very common fragmentation for nitroaromatics is the loss of the nitro group
(mass = 46 Da), leading to a fragment ion at m/z 219.

o Loss of I: Cleavage of the C-1 bond would result in the loss of an iodine radical (mass =
127 Da), giving a fragment at m/z 138.

o Loss of CO: Phenolic compounds can lose carbon monoxide (mass = 28 Da) from the ring

after initial fragmentation.

Tabulated MS Data Summary

Proposed Fragment

m/z Value . Comments
Identity
265 [M]*- Molecular lon
219 [M-NO2]* Loss of the nitro group
138 [M-1]* Loss of the iodine atom

Note: Fragmentation data is
predicted based on common
pathways and information from

spectral databases.[3][6]

Experimental Protocol for MS Data Acquisition

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source is ideal.

e Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
solvent like ethyl acetate or dichloromethane.
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e GC Method:
o Inject a small volume (1 pL) of the solution into the GC.
o Use a suitable capillary column (e.g., DB-5ms).

o Employ a temperature program, for example: hold at 80°C for 2 minutes, then ramp at
10°C/min to 250°C and hold for 5 minutes.

e MS Method:
o Set the ion source to El at 70 eV.
o Scan a mass range from m/z 40 to 400.

o The mass spectrum corresponding to the GC peak of 4-iodo-2-nitrophenol is then
analyzed.

Spectroscopic Workflow

Mass Spectrometry
(GC-MS)

Molecular Weight
& Formula

4-lodo-2-nitrophenol Sample IR Spectroscopy Functional Groups
C-H Framework

NMR Spectroscopy
(H, =0)

Combined Spectroscopic Data

Structure Confirmed

Click to download full resolution via product page

Caption: A typical workflow for the complete spectroscopic characterization of a chemical entity.

Safety and Handling
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4-lodo-2-nitrophenol should be handled with appropriate care in a well-ventilated area or
chemical fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7]
[8] It can cause skin irritation and serious eye damage.[9] Always wear appropriate Personal
Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the
Safety Data Sheet (SDS) for complete handling and disposal information.[7][9]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous and robust
characterization of 4-iodo-2-nitrophenol. *H and 3C NMR confirm the precise arrangement of
atoms in the carbon-hydrogen skeleton. IR spectroscopy validates the presence of the key
hydroxyl, nitro, and aromatic functional groups. Finally, Mass Spectrometry confirms the
molecular weight and provides insight into the compound's stability and fragmentation patterns.
Together, these techniques form a self-validating system essential for quality control and
research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 4-10DO-2-NITROPHENOL(21784-73-6) 1H NMR spectrum [chemicalbook.com]

. Page loading... [guidechem.com]

. Phenol, 4-iodo-2-nitro- | C6H4INO3 | CID 179373 - PubChem [pubchem.ncbi.nim.nih.gov]
. chem.libretexts.org [chem.libretexts.org]

. researchgate.net [researchgate.net]

. 4-Nitrophenol(100-02-7) MS spectrum [chemicalbook.com]

. sigmaaldrich.com [sigmaaldrich.com]

. fishersci.com [fishersci.com]

°
(o] [e0] ~ (o)) )] EaN w N -

. fishersci.com [fishersci.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1595747?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/pl/sds/sial/1048?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AAA1860706&productDescription=4-IODO-2-NITROTOLUENE+97%25+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC122391000&productDescription=4-IODOPHENOL%2C+99%25+100GR&vendorId=VN00032119&countryCode=US&language=en
https://www.sigmaaldrich.com/HK/pl/sds/sial/1048?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC122391000&productDescription=4-IODOPHENOL%2C+99%25+100GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1595747?utm_src=pdf-body
https://www.benchchem.com/product/b1595747?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_21784-73-6_HNMR.htm
https://www.guidechem.com/encyclopedia/4-iodo-2-nitrophenol-dic389370.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-2-nitrophenol
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Instrumental_Analysis_(LibreTexts)/19%3A_Nuclear_Magnetic_Resonance_Spectroscopy/19.05%3A_Carbon-13_NMR
https://www.researchgate.net/figure/nfrared-spectra-of-a-2-nitrophenol-b-3-nitrophenol-and-c-4-nitrophenol_fig1_264052705
https://www.chemicalbook.com/SpectrumEN_100-02-7_MS.htm
https://www.sigmaaldrich.com/HK/pl/sds/sial/1048?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AAA1860706&productDescription=4-IODO-2-NITROTOLUENE+97%25+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC122391000&productDescription=4-IODOPHENOL%2C+99%25+100GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [4-lodo-2-nitrophenol spectroscopic data (NMR, IR,
Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595747#4-iodo-2-nitrophenol-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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